Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1427460-92-1
VCID: VC2731092
InChI: InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-9(11)14-5-6(12)3-4-7(14)13-8/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=C(N2C=C(C=CC2=N1)F)Br
Molecular Formula: C10H8BrFN2O2
Molecular Weight: 287.08 g/mol

Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

CAS No.: 1427460-92-1

Cat. No.: VC2731092

Molecular Formula: C10H8BrFN2O2

Molecular Weight: 287.08 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate - 1427460-92-1

Specification

CAS No. 1427460-92-1
Molecular Formula C10H8BrFN2O2
Molecular Weight 287.08 g/mol
IUPAC Name ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-9(11)14-5-6(12)3-4-7(14)13-8/h3-5H,2H2,1H3
Standard InChI Key DQVQJLDCOMBDKX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N2C=C(C=CC2=N1)F)Br
Canonical SMILES CCOC(=O)C1=C(N2C=C(C=CC2=N1)F)Br

Introduction

Chemical Identity and Structure

Nomenclature and Identification

Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is officially registered with the Chemical Abstracts Service (CAS) under the number 1427460-92-1 . The compound is also known by alternative chemical names including "Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-6-fluoro-, ethyl ester" . In database systems, it is additionally identified by codes such as MFCD23159158 and DTXSID001149326, which facilitate its tracking across various chemical repositories . These identifiers are crucial for researchers seeking to locate and obtain this specific compound for experimental work in synthetic or medicinal chemistry.

Structural Features

The compound features a bicyclic heterocyclic core consisting of an imidazo ring fused with a pyridine ring, forming the imidazo[1,2-a]pyridine scaffold that serves as the structural foundation . This scaffold represents a privileged structure in medicinal chemistry, appearing in several clinically approved drugs. The molecular architecture is further distinguished by the presence of two halogen substituents: a bromine atom at position 3 and a fluorine atom at position 6 . These halogens significantly influence the compound's reactivity profile and potential biological interactions. Additionally, the ethyl carboxylate group at position 2 introduces an ester functionality that contributes to the compound's physical properties and provides a site for potential modification in synthetic applications.

Chemical Descriptors and Representations

Physical and Chemical Properties

Chemical Reactivity Profile

Synthesis and Preparation

Synthetic Approaches

Applications and Research Significance

Role in Medicinal Chemistry

Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate holds considerable promise in medicinal chemistry due to its structural relationship to known bioactive compounds . The imidazo[1,2-a]pyridine core is a privileged structure in pharmaceutical research, appearing in clinically approved drugs with various therapeutic applications . Compounds containing this heterocyclic system have demonstrated antimicrobial, anticancer, anti-inflammatory, and anxiolytic properties in previous research . The specific halogen substitution pattern in Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate may confer enhanced pharmacological profiles through improved metabolic stability, membrane permeability, or target binding affinity, characteristics that are frequently observed with halogenated derivatives in drug development .

Synthetic Building Block Applications

Comparative Analysis and Data

Chemical Descriptor Data

For comprehensive characterization and database referencing, the following table compiles the various chemical descriptors associated with Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate:

Descriptor TypeValueSource
CAS Registry Number1427460-92-1
Molecular FormulaC10H8BrFN2O2
Molecular Weight287.08 g/mol
InChIInChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-9(11)14-5-6(12)3-4-7(14)13-8/h3-5H,2H2,1H3
InChIKeyDQVQJLDCOMBDKX-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(N2C=C(C=CC2=N1)F)Br
PubChem CID75365459

This detailed chemical descriptor information facilitates the accurate identification and retrieval of this compound across various chemical databases and literature sources, supporting further research and development activities involving this molecule .

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